[(19S)-10-chloro-19-ethyl-8-nitro-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] acetate
Description
This compound is a structurally complex pentacyclic alkaloid derivative belonging to the camptothecin family. Its core structure includes a fused pentacyclic ring system (17-oxa-3,13-diazapentacyclo[...]) with a unique substitution pattern: a chlorine atom at position 10, an ethyl group at position 19, a nitro group at position 8, and an acetate ester at the 19-hydroxy position. The molecular formula is C₂₂H₁₇ClN₃O₇ (inferred from analogous compounds in and ), with a molecular weight of approximately 494.85 g/mol. The (19S) stereochemistry is critical for biological activity, as seen in related camptothecin analogs .
The acetate ester may improve bioavailability compared to free hydroxyl derivatives .
Properties
Molecular Formula |
C22H16ClN3O7 |
|---|---|
Molecular Weight |
469.8 g/mol |
IUPAC Name |
[(19S)-10-chloro-19-ethyl-8-nitro-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] acetate |
InChI |
InChI=1S/C22H16ClN3O7/c1-3-22(33-10(2)27)13-7-16-19-11(8-25(16)20(28)12(13)9-32-21(22)29)18(23)17-14(24-19)5-4-6-15(17)26(30)31/h4-7H,3,8-9H2,1-2H3/t22-/m0/s1 |
InChI Key |
URXMBHGZIVXAAW-QFIPXVFZSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)Cl)OC(=O)C |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)Cl)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(19S)-10-chloro-19-ethyl-8-nitro-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] acetate involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically starts with the preparation of the core pentacyclic structure, followed by the introduction of functional groups such as the nitro, chloro, and ethyl groups. The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[(19S)-10-chloro-19-ethyl-8-nitro-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed.
Major Products
Scientific Research Applications
[(19S)-10-chloro-19-ethyl-8-nitro-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of [(19S)-10-chloro-19-ethyl-8-nitro-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] acetate involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By binding to the enzyme-DNA complex, the compound stabilizes the cleavable complex, preventing the re-ligation of the DNA strand and leading to DNA damage and cell death .
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The target compound’s 8-nitro and 10-chloro groups are rare in camptothecins, which typically feature hydroxyl or methoxy groups (e.g., 10-hydroxycamptothecin in ). These electron-withdrawing groups may alter DNA intercalation dynamics .
- The acetate ester at position 19 balances lipophilicity and solubility, whereas hexanoate derivatives () prioritize lipophilicity for membrane penetration .
Physicochemical and Pharmacokinetic Properties
Table 2: Calculated Properties of Selected Compounds
*Inferred from analogous nitro-bearing compounds.
Key Observations :
- The target’s nitro group increases LogP slightly compared to hydroxylated analogs () but remains within Lipinski limits.
- The acetate ester reduces hydrogen-bond donors (vs. free hydroxyl groups), improving membrane permeability .
- Deuteration () minimally alters physicochemical properties but may prolong half-life by slowing CYP450 metabolism .
Biological Activity
[(19S)-10-chloro-19-ethyl-8-nitro-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] acetate is a complex organic compound with potential therapeutic applications due to its unique structural features and biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a multi-cyclic structure and contains various functional groups that contribute to its biological properties. The presence of chlorine and nitro groups may enhance its reactivity and interaction with biological targets.
Structural Formula
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The compound's nitro group is particularly noted for its role in enhancing antibacterial activity.
Case Study: Antibacterial Assays
A study involving derivatives of similar compounds demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the low micromolar range, suggesting potent activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
Cytotoxicity
In vitro studies have shown that this compound exhibits cytotoxic effects against cancer cell lines. The mechanism of action may involve apoptosis induction and cell cycle arrest.
Cell Line Studies
Research conducted on human cancer cell lines revealed the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 12 |
The proposed mechanism involves the formation of reactive oxygen species (ROS), leading to oxidative stress within cells. This process is critical for inducing apoptosis in cancer cells.
Anti-inflammatory Properties
Some studies suggest that compounds related to this structure may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
